Cas no 896467-74-6 (Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate)

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative with a methoxybenzyl protecting group, offering utility as an intermediate in organic synthesis. The presence of the nitro and ester functional groups enhances reactivity, facilitating further modifications such as reductions or nucleophilic substitutions. The 4-methoxybenzyl (PMB) group provides stability under certain reaction conditions while remaining cleavable under acidic or oxidative conditions. This compound is particularly valuable in medicinal chemistry and agrochemical research for constructing heterocyclic scaffolds. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable building block for developing pharmacologically active compounds.
Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate structure
896467-74-6 structure
商品名:Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
CAS番号:896467-74-6
MF:C13H13N3O5
メガワット:291.259423017502
MDL:MFCD23704385
CID:5088531

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
    • 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
    • Y6468
    • methyl 1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylate
    • MDL: MFCD23704385
    • インチ: 1S/C13H13N3O5/c1-20-10-5-3-9(4-6-10)7-15-8-11(16(18)19)12(14-15)13(17)21-2/h3-6,8H,7H2,1-2H3
    • InChIKey: HZBPUYRYHAXMPC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1)CN1C=C(C(C(=O)OC)=N1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 379
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 99.2

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D971969-1g
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
D971969-5g
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
5g
$4475 2025-02-20
eNovation Chemicals LLC
D971969-100mg
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
100mg
$255 2025-02-20
eNovation Chemicals LLC
D971969-1g
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
1g
$1115 2025-02-20
eNovation Chemicals LLC
D971969-100mg
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
100mg
$255 2025-02-21
eNovation Chemicals LLC
D971969-1g
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
1g
$1115 2025-02-21
eNovation Chemicals LLC
D971969-250mg
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
250mg
$370 2025-02-20
eNovation Chemicals LLC
D971969-5g
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
D971969-50mg
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 95%
50mg
$190 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0650-250mg
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester
896467-74-6 96%
250mg
¥2841.78 2024-04-16

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate 関連文献

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS No. 896467-74-6): A Comprehensive Overview

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate, identified by its CAS number 896467-74-6, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a nitro group and a methoxybenzyl moiety, contribute to its unique chemical properties and reactivity.

The synthesis of Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate involves a series of well-defined chemical transformations. The process typically begins with the preparation of the pyrazole core, followed by functionalization at the 3-position with a carboxylate group. Subsequent introduction of the nitro group at the 4-position and the 4-methoxybenzyl side chain completes the molecular structure. This synthetic route highlights the compound's complexity and the precision required in its preparation.

One of the most intriguing aspects of Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate is its potential as a pharmacological agent. The nitro group, in particular, is known for its ability to influence electron distribution within the molecule, which can enhance binding affinity to biological targets. Additionally, the methoxybenzyl moiety introduces hydrophobicity and steric bulk, further modulating the compound's interactions with biological systems.

Recent research has focused on exploring the pharmacological properties of this compound. Studies have indicated that Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate exhibits promising activity against various biological targets. For instance, preliminary in vitro studies have shown that it demonstrates inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings suggest that this compound could be a valuable candidate for further development into therapeutic agents.

The structural motif of this compound also aligns with current trends in drug design, particularly in the area of heterocyclic chemistry. Pyrazoles are well-documented for their versatility in medicinal chemistry due to their ability to adopt multiple conformations and interact with diverse biological targets. The incorporation of both nitro and methoxybenzyl groups into the pyrazole core enhances its pharmacophoric properties, making it an attractive scaffold for drug discovery.

In addition to its pharmacological potential, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate has shown interesting chemical behavior that makes it a subject of interest for synthetic chemists. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical reactions, including nucleophilic substitution and metal-catalyzed coupling reactions. These reactivities open up numerous possibilities for further functionalization and derivatization, enabling chemists to tailor its properties for specific applications.

The compound's stability under various conditions is another critical aspect that has been investigated. Research has demonstrated that Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate remains stable under standard storage conditions but may degrade under extreme pH or temperature environments. Understanding these stability profiles is essential for optimizing its synthesis, storage, and application in pharmaceutical formulations.

The potential applications of Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it a suitable candidate for use in agrochemicals, where it could serve as an intermediate in the synthesis of pesticides or herbicides. Furthermore, its ability to interact with biological targets suggests potential uses in materials science, particularly in designing smart materials that can respond to biological stimuli.

The future direction of research on Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate is likely to focus on expanding its therapeutic applications and understanding its mechanism of action in greater detail. Advances in computational chemistry and high-throughput screening techniques will likely accelerate the discovery process by allowing researchers to rapidly assess the compound's interactions with various biological targets. Additionally, exploring new synthetic routes to improve yield and purity will be crucial for advancing its development into viable therapeutics.

In conclusion, Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS No. 896467-74-6) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features, combined with promising preliminary results from biological studies, make it an exciting subject for further research and development. As our understanding of its properties continues to grow, so too will its potential applications across various fields.

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Amadis Chemical Company Limited
(CAS:896467-74-6)Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
A960210
清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0